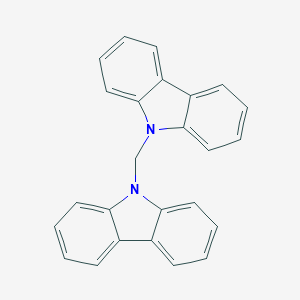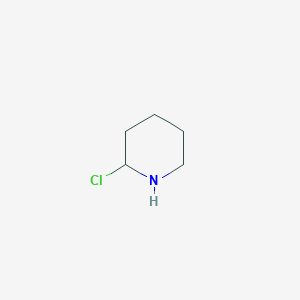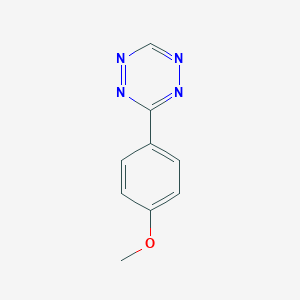
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine, also known as MPTZ, is a heterocyclic compound that contains four nitrogen atoms in its tetrazine ring. This compound has gained significant attention in recent years due to its potential applications in scientific research. MPTZ is known for its unique properties, such as its high stability, low toxicity, and ability to undergo rapid electron transfer reactions. These properties make MPTZ an attractive candidate for various research applications, particularly in the field of photochemistry.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine involves its ability to undergo rapid electron transfer reactions with ROS. When 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine reacts with ROS, it undergoes a change in its absorption spectrum, which can be detected using UV-Vis spectroscopy. This property of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine allows it to act as a sensitive probe for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine has low toxicity and does not exhibit any significant biochemical or physiological effects in biological systems. This property makes 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine an attractive candidate for various research applications, particularly in the field of photochemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine in lab experiments is its high stability and low toxicity. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine is that it requires UV-Vis spectroscopy for detection, which may not be available in all research labs.
Orientations Futures
There are several future directions for the use of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine in scientific research. One potential application is in the development of new therapies for diseases that involve ROS, such as cancer and inflammation. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine could be used as a tool for identifying new targets for drug development and for evaluating the efficacy of new therapies. Another potential application is in the development of new sensors for the detection of ROS in biological systems. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine could be incorporated into various sensor platforms to enable real-time monitoring of ROS levels in vivo. Overall, the unique properties of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine make it a promising candidate for various research applications, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine can be synthesized using a variety of methods, including the condensation of 4-methoxyphenylhydrazine with 3,4-dinitrobenzaldehyde, followed by the reduction of the resulting hydrazone with sodium dithionite. Another method involves the reaction of 4-methoxyaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding imine, which is then reduced with sodium dithionite to yield 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine has been extensively studied for its potential applications in scientific research. One of the primary uses of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine is as a photochemical probe for the detection of reactive oxygen species (ROS) in biological systems. 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine can undergo rapid electron transfer reactions with ROS, resulting in a change in its absorption spectrum that can be easily detected using UV-Vis spectroscopy. This property of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine has been utilized in various studies to investigate the role of ROS in various biological processes, such as inflammation, cancer, and aging.
Propriétés
Numéro CAS |
56107-91-6 |
|---|---|
Nom du produit |
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine |
Formule moléculaire |
C9H8N4O |
Poids moléculaire |
188.19 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4O/c1-14-8-4-2-7(3-5-8)9-12-10-6-11-13-9/h2-6H,1H3 |
Clé InChI |
AFBJTTXQSHVNCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=CN=N2 |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





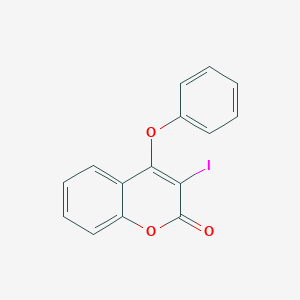

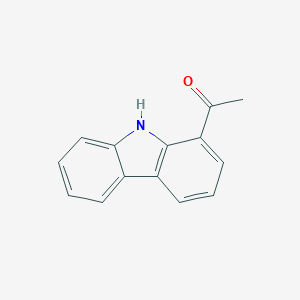
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)





![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
